molecular formula C9H12OS B7769471 1-Methoxy-2-methyl-4-(methylthio)benzene CAS No. 50390-78-8

1-Methoxy-2-methyl-4-(methylthio)benzene

Cat. No.: B7769471
CAS No.: 50390-78-8
M. Wt: 168.26 g/mol
InChI Key: AIWIJSFUUKMEIC-UHFFFAOYSA-N
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Description

1-Methoxy-2-methyl-4-(methylthio)benzene is an organic compound with the molecular formula C9H12OS . It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a methylthio group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-4-(methylthio)benzene can be synthesized through several methods. One common route involves the reaction of dimethyl disulfide with 4-iodoanisole . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methyl-4-(methylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-Methoxy-2-methyl-4-(methylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methyl-4-(methylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylthio groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Methoxy-4-(methylthio)benzene
  • 1-Methoxy-2-(methylthio)benzene
  • 4-Methoxythioanisole

Comparison: 1-Methoxy-2-methyl-4-(methylthio)benzene is unique due to the presence of both a methoxy and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the substituents can significantly influence the compound’s reactivity and its interactions with other molecules .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-methoxy-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWIJSFUUKMEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343870
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50390-78-8
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
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